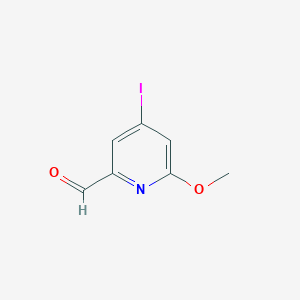![molecular formula C22H20ClF3O3 B13441735 (3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound widely used in various applications, particularly in the field of pest control. This compound is a type of pyrethroid, which is a class of synthetic chemicals modeled after the natural pyrethrins produced by chrysanthemum flowers. Pyrethroids are known for their effectiveness as insecticides and are commonly used in agriculture, household pest control, and public health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate involves several steps:
Preparation of the Cyclopropane Ring: The cyclopropane ring is synthesized through a reaction between 2,2-dimethylcyclopropanecarboxylic acid and a suitable halogenating agent, such as thionyl chloride, to form the corresponding acid chloride.
Formation of the Enone Intermediate: The acid chloride is then reacted with (Z)-2-chloro-3,3,3-trifluoroprop-1-ene in the presence of a base, such as triethylamine, to form the enone intermediate.
Coupling with (3-phenoxyphenyl)methanol: The enone intermediate is then coupled with (3-phenoxyphenyl)methanol in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products, such as amines or thiols.
科学的研究の応用
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity and stability of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior, particularly in understanding resistance mechanisms in pests.
Medicine: Explored for potential therapeutic applications, such as in the development of new insect repellent formulations.
Industry: Widely used in the formulation of insecticides for agricultural and household use.
作用機序
The compound exerts its effects primarily by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular pathways involved include the disruption of ion flow across the nerve cell membrane, leading to an inability to generate action potentials.
類似化合物との比較
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Deltamethrin: Noted for its stability and long-lasting effects.
Uniqueness
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific chemical structure, which imparts high efficacy and selectivity towards target pests. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate insect cuticles more effectively. Additionally, the presence of the chlorine atom contributes to its stability and resistance to degradation.
特性
分子式 |
C22H20ClF3O3 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12- |
InChIキー |
RTRBHVOKZNZJDH-PDGQHHTCSA-N |
異性体SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
正規SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



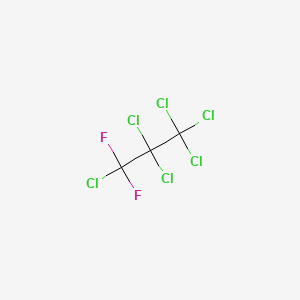
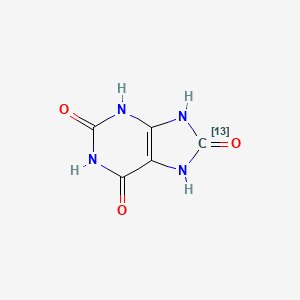
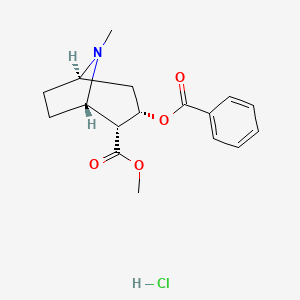
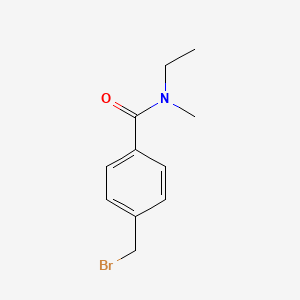
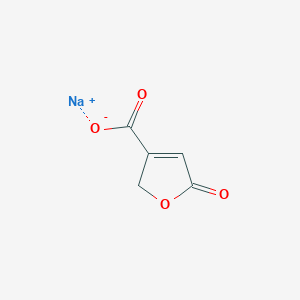
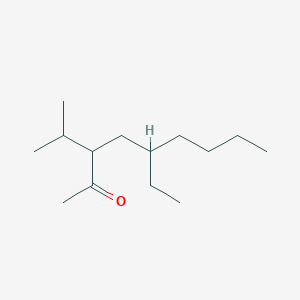
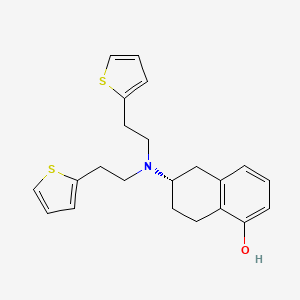
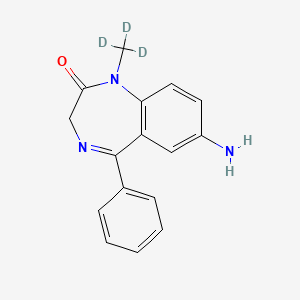
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)

